molecular formula C18H12N2O2S B7734260 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B7734260
M. Wt: 320.4 g/mol
InChI Key: RYJZDECKWXIBAX-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C18H12N2O2S and a molecular weight of 320.37 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core substituted with phenyl groups at positions 1 and 3, and a carboxylic acid group at position 5.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpyrazole: Similar in structure but lacks the thieno ring and carboxylic acid group.

    Thienopyrazole derivatives: Compounds with similar thieno[2,3-c]pyrazole cores but different substituents.

Uniqueness

1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its combination of a thieno[2,3-c]pyrazole core with phenyl groups and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJZDECKWXIBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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